An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†
Chemical Communications Pub Date: 2015-05-21 DOI: 10.1039/C5CC03429A
Abstract
Two-step one-pot transformation of primary halides into corresponding nitriles is successfully achieved. Nucleophilic substitution of primary halides with sodium azide and subsequent palladium-catalyzed hydrogen transfer proceeds smoothly in the presence of sterically bulky ligand dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (XPhos) in acetone to produce nitriles in satisfactory to good yields.
Recommended Literature
- [1] Facile fabrication of graphene devices through metalloporphyrin induced photocatalytic reduction†
- [2] Chemistry of adamantane. Part III. The synthesis and reactions of 1,2-disubstituted adamantane derivatives
- [3] System efficiency and power: the bridge between the device and system of a thermoelectric power generator†
- [4] Bimodally integrated anode functional layer for lower temperature solid oxide fuel cells
- [5] Conotoxins: natural product drug leads
- [6] Investigation on the photoinduced chemical reaction between p-benzoquinone and tryptophan in homogeneous solution†
- [7] Biomedical applications of cationic clay minerals
- [8] A recast Nafion/graphene oxide composite membrane for advanced vanadium redox flow batteries
- [9] Electrochemical and diffuse reflectance study on tetrahedral ε-Keggin-based metal–organic frameworks†
- [10] Magnetic nanoparticles-cooperated fluorescence sensor for sensitive and accurate detection of DNA methyltransferase activity coupled with exonuclease III-assisted target recycling†
Journal Name:Chemical Communications
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 14919-36-9